1-(Benzo[d]thiazol-6-yl)guanidine
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Overview
Description
1-(Benzo[d]thiazol-6-yl)guanidine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-6-yl)guanidine typically involves the reaction of benzothiazole derivatives with guanidine. One common method is the reaction of 2-aminobenzothiazole with cyanamide under acidic conditions to form the desired guanidine derivative . Another approach involves the use of thiourea and 2-chlorobenzothiazole in the presence of a base to yield the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d]thiazol-6-yl)guanidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
1-(Benzo[d]thiazol-6-yl)guanidine has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-6-yl)guanidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways. In antimicrobial studies, it disrupts the cell membrane integrity of pathogens, leading to cell death.
Comparison with Similar Compounds
1-(Benzo[d]thiazol-6-yl)guanidine can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Chlorobenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-thiol: Investigated for its antioxidant and anti-inflammatory activities.
Uniqueness: this compound stands out due to its unique guanidine moiety, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C8H8N4S |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-6-yl)guanidine |
InChI |
InChI=1S/C8H8N4S/c9-8(10)12-5-1-2-6-7(3-5)13-4-11-6/h1-4H,(H4,9,10,12) |
InChI Key |
ZJBPGCPDBLEULA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=C(N)N)SC=N2 |
Origin of Product |
United States |
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